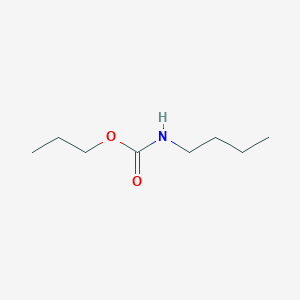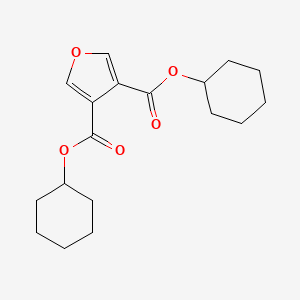
Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate is an organic compound that features a cyclohexadiene ring fused with a pyridazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate typically involves the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through Diels-Alder reactions involving a diene and a dienophile.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Esterification: The final step involves esterification to form the carboxylate group.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve modulation of signaling pathways, such as those related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Cyclohexa-1,3-dien-1-ylmethyl pyridazine-1(2H)-carboxylate: Similar structure but different positioning of double bonds.
Cyclohexa-1,4-dien-1-ylmethyl pyrimidine-1(2H)-carboxylate: Pyrimidine ring instead of pyridazine.
Uniqueness: Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity.
This compound’s unique properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
cyclohexa-1,4-dien-1-ylmethyl 1H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c15-12(14-9-5-4-8-13-14)16-10-11-6-2-1-3-7-11/h1-2,4-5,7-9,13H,3,6,10H2 |
Clave InChI |
JBPVIRGAUVOZAO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(=C1)COC(=O)N2C=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)

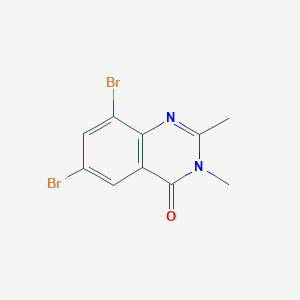
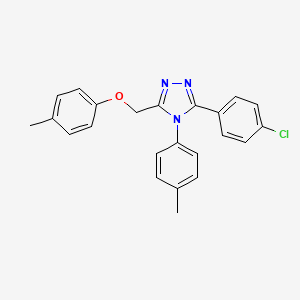
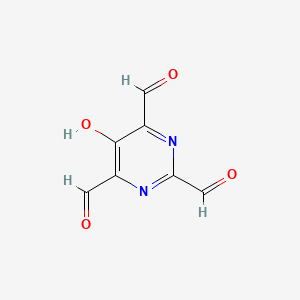

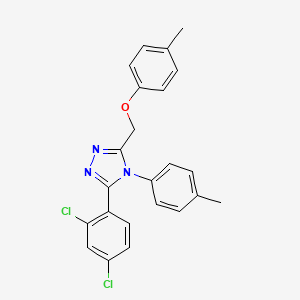
![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
